molecular formula C24H18N2O2S B295600 2-{2-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-{2-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B295600
M. Wt: 398.5 g/mol
InChI Key: ZAGMECKSEXUWMR-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 2-{2-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{2-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one have been studied extensively. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes. In addition, this compound has been shown to exhibit low toxicity in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{2-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its potential as a fluorescent probe for detecting metal ions. This compound has also been shown to exhibit low toxicity in vitro, making it a potentially useful tool in studying cell proliferation and apoptosis. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for degradation under certain conditions.

Future Directions

There are several future directions for research on 2-{2-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One potential direction is to investigate its potential as a photosensitizer in photodynamic therapy. Another potential direction is to study its potential for use in drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-{2-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with 2-bromo-4-methylbenzyl alcohol in the presence of potassium carbonate and copper powder. The resulting product is then treated with thioamide and acetic acid to obtain the final compound.

Scientific Research Applications

2-{2-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has potential applications in scientific research. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. In addition, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.

properties

Molecular Formula

C24H18N2O2S

Molecular Weight

398.5 g/mol

IUPAC Name

(2Z)-2-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C24H18N2O2S/c1-16-10-12-17(13-11-16)15-28-21-9-5-2-6-18(21)14-22-23(27)26-20-8-4-3-7-19(20)25-24(26)29-22/h2-14H,15H2,1H3/b22-14-

InChI Key

ZAGMECKSEXUWMR-HMAPJEAMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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